molecular formula C9H18O2 B154064 Pentanoic acid, 2-propyl-, methyl ester CAS No. 22632-59-3

Pentanoic acid, 2-propyl-, methyl ester

Cat. No. B154064
CAS RN: 22632-59-3
M. Wt: 158.24 g/mol
InChI Key: WPRYUWYMOZQHIY-UHFFFAOYSA-N
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Description

“Pentanoic acid, 2-propyl-, methyl ester” is a chemical compound with the formula C9H18O2 . It is also known by other names such as “Valeric acid, 2-propyl-, methyl ester”, “Methyl dipropylacetate”, “Methyl 2-propylpentanoate”, “Valproic acid, Me”, “Valproic acid, methyl ester”, and "Methyl valproate" .


Synthesis Analysis

The synthesis of an ester like “Pentanoic acid, 2-propyl-, methyl ester” can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .


Molecular Structure Analysis

The molecular structure of “Pentanoic acid, 2-propyl-, methyl ester” consists of 9 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The molecular weight of this compound is 158.2380 .


Chemical Reactions Analysis

Esters, including “Pentanoic acid, 2-propyl-, methyl ester”, can undergo a variety of chemical reactions. One such reaction is hydrolysis, which is the splitting of the ester with water. This reaction can be catalyzed by either an acid or a base .


Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. Therefore, their boiling points are intermediate between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Esters of low molar mass, like “Pentanoic acid, 2-propyl-, methyl ester”, are somewhat soluble in water due to their ability to engage in hydrogen bonding with water .

Scientific Research Applications

Methyl 2-propylpentanoate: A Comprehensive Analysis

Synthesis of Valproic Acid: Methyl 2-propylpentanoate is used in the synthesis of Valproic acid , a well-known anticonvulsant used in the treatment of epilepsy. The ester serves as a precursor in the preparation process, where it undergoes hydrolysis to produce Valproic acid .

Mechanism of Action

The mechanism of action for esters involves the nucleophilic addition of a hydroxide ion at the carbonyl carbon to give a tetrahedral alkoxide intermediate .

Future Directions

Research continues to explore the potential applications of pentanoic acid, from which “Pentanoic acid, 2-propyl-, methyl ester” is derived. In the field of renewable energy, for instance, pentanoic acid is being studied for its potential role in the production of biofuels .

properties

IUPAC Name

methyl 2-propylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-6-8(7-5-2)9(10)11-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRYUWYMOZQHIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334210
Record name Pentanoic acid, 2-propyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-propylpentanoate

CAS RN

22632-59-3
Record name Pentanoic acid, 2-propyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22632-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanoic acid, 2-propyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentanoic acid, 2-propyl-, methyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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